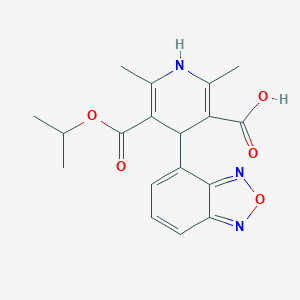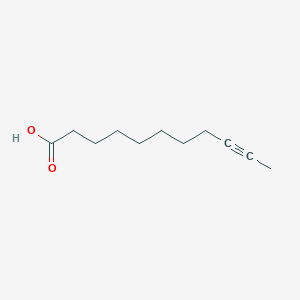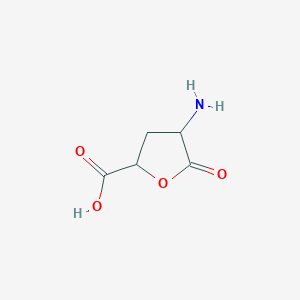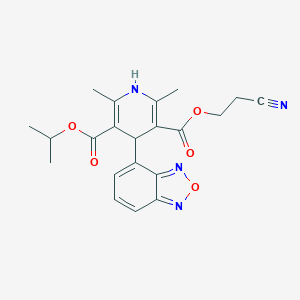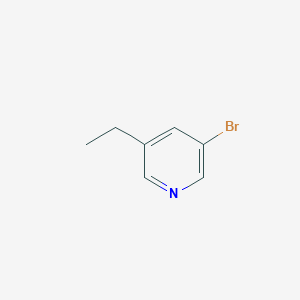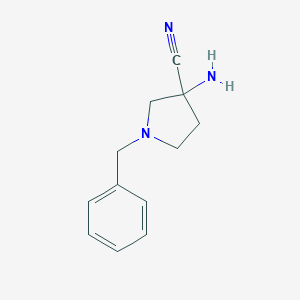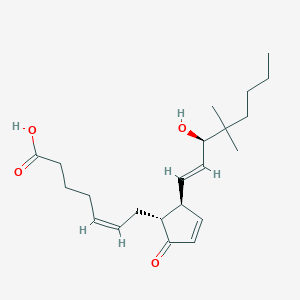
16,16-dimetil-PGA2
Descripción general
Descripción
16,16-dimetil Prostaglandina A2: 16,16-Dimetil PGA2 o Di-M-PGA2 ) es un compuesto que pertenece a la familia de las prostaglandinas. Exhibe actividad oral y tiene una vida media relativamente larga in vivo . Las prostaglandinas son moléculas derivadas de lípidos que desempeñan funciones cruciales en varios procesos fisiológicos, incluida la inflamación, la regulación del flujo sanguíneo y las respuestas inmunitarias.
Aplicaciones Científicas De Investigación
Química::
Biología y Medicina::Efectos antiinflamatorios: Las prostaglandinas desempeñan un papel en la inflamación, y el estudio de este compuesto ayuda a dilucidar los mecanismos antiinflamatorios.
Investigación cardiovascular: Su impacto en la regulación de la presión arterial y la función vascular es de interés.
Investigación del cáncer: Investigar sus efectos sobre el crecimiento celular, la apoptosis y la progresión tumoral.
Industria:: Si bien no se usa directamente en la industria, las ideas obtenidas de la investigación sobre la 16,16-dimetil Prostaglandina A2 pueden informar el desarrollo de medicamentos o estrategias terapéuticas.
Mecanismo De Acción
El mecanismo exacto por el cual la 16,16-dimetil Prostaglandina A2 ejerce sus efectos sigue siendo un área activa de investigación. Probablemente involucra interacciones con receptores específicos y vías de señalización intracelular.
Análisis Bioquímico
Biochemical Properties
16,16-Dimethylprostagladin A2 is a prostanoid . Prostanoids are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids (EFAs) that are commonly incorporated within membrane phospholipids .
Cellular Effects
16,16-Dimethylprostagladin A2 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of Sendai virus in cultured African green monkey kidney cells by >90% at a concentration of 4 µg/ml .
Molecular Mechanism
It is known to be an orally active prostaglandin analog with a prolonged in vivo half-life .
Temporal Effects in Laboratory Settings
In laboratory settings, 16,16-Dimethylprostagladin A2 has been shown to have a prolonged in vivo half-life . This suggests that it has a stable presence in the body over time, which could potentially influence its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, daily treatment with a synthetic analogue of 16,16-Dimethylprostagladin A2 delayed tumour appearance, inhibited tumour growth, and increased the median survival time by 15-35%, depending on the schedule of treatment .
Metabolic Pathways
As a prostanoid, it is part of the eicosanoid class of lipids, which are metabolized from arachidonic acid and other polyunsaturated fatty acids .
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas para la 16,16-dimetil Prostaglandina A2 implican química orgánica compleja. Si bien no tengo detalles específicos sobre la vía sintética exacta, probablemente incluye múltiples pasos con reactivos específicos y condiciones de reacción.
Producción industrial:: Los métodos de producción industrial para la 16,16-dimetil Prostaglandina A2 no están ampliamente documentados. Los investigadores lo han sintetizado en el laboratorio para investigaciones científicas.
Análisis De Reacciones Químicas
Reactividad:: La 16,16-dimetil Prostaglandina A2 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Puede ser susceptible a procesos oxidativos.
Reducción: Las reacciones de reducción podrían modificar su estructura.
Sustitución: Son posibles reacciones de sustitución en grupos funcionales específicos.
Reactivos y condiciones comunes:: Los reactivos y condiciones específicos dependen de las modificaciones deseadas. Por ejemplo:
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el reactivo de Jones.
Reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Sustitución nucleofílica utilizando bases fuertes o sustitución electrófila con reactivos apropiados.
Productos principales:: Los productos principales formados durante estas reacciones serían derivados de la 16,16-dimetil Prostaglandina A2, como las formas hidroxiladas o reducidas.
Comparación Con Compuestos Similares
Comparar la 16,16-dimetil Prostaglandina A2 con otras prostaglandinas destaca sus características estructurales únicas. Desafortunadamente, no tengo una lista de compuestos similares en este momento.
Propiedades
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPSJUHMGPRFZ-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41691-92-3 | |
| Record name | 16,16-Dimethylprostagladin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





